8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Description
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS RN: 762240-92-6) is a bicyclic heterocyclic compound with the molecular formula C₆H₈ClF₃N₄ and a molecular weight of 228.60 g/mol . It is synthesized via a high-yield route starting from ethyl trifluoroacetate, involving hydrazine reaction, chloracetylation, cyclization with phosphorus oxychloride, and recyclization under acidic conditions . This compound is a key intermediate in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes treatment . Its purity is critical, as nitrosamine impurities (e.g., 7-nitroso derivatives) are regulated to levels below 37 ng/day due to genotoxicity risks .
Properties
CAS No. |
762240-93-7 |
|---|---|
Molecular Formula |
C7H10ClF3N4 |
Molecular Weight |
242.63 g/mol |
IUPAC Name |
8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H9F3N4.ClH/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4;/h4,11H,2-3H2,1H3;1H |
InChI Key |
YLWRJHCVVFEJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The method described in CN102796104A involves three sequential steps:
Step 1: Synthesis of Intermediate 2
Ethanol and hydrazine hydrate are heated to 58°C, followed by dropwise addition of 2-chloropyrazine. Maintaining the reaction at 60–61°C for 15 hours yields Intermediate 2 (93.3% purity via HPLC). Sodium hydroxide adjusts the pH to 6, and methyl tert-butyl ether (MTBE) precipitates the product after extraction with dichloromethane/isopropanol.
Step 2: Trifluoroacetylation and Cyclization
Intermediate 2 reacts with trifluoroacetic anhydride in chlorobenzene at 50°C, catalyzed by methanesulfonic acid. Refluxing removes trifluoroacetic acid, and subsequent sodium acetate treatment dries the mixture. Adjusting the pH to 12 with ammonia isolates Intermediate 4 (99.1% purity).
Step 3: Hydrogenation and Salt Formation
Palladium/carbon catalyzes the hydrogenation of Intermediate 4 under 4 bar H₂ pressure, followed by treatment with ethanolic HCl to yield Compound II (99.3% purity).
Table 1: Reaction Conditions and Outcomes for CN102796104A
| Step | Reagents | Temperature | Time | Purity | Yield |
|---|---|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate | 60–61°C | 15 hr | 93.3% | N/A |
| 2 | Trifluoroacetic anhydride | 50–110°C | 42 hr | 99.1% | N/A |
| 3 | Pd/C, HCl | 23–25°C | 4.5 hr | 99.3% | N/A |
One-Pot Synthesis Streamlining Intermediate Formation
Integrated Reaction Pathway
CN105017260B discloses a one-pot synthesis route combining multiple steps into a single reactor:
Step 1: Condensation and Cyclization
In a mixture of methanol/toluene, 2-chloroethylamine hydrochloride reacts with trifluoroacetate at 40–60°C to form N-TFA-2-chloroethylamine. Subsequent addition of glycine ester hydrochloride at 80–110°C induces dealcoholization, yielding 1-trifluoroacetyl-2-piperazinone (Intermediate III).
Step 2: Hydrazone Formation and Dehydration
Hydrazine hydrate dehydrates the trifluoroacetyl group to a hydrazone, followed by hydrochloric acid-mediated azeotropic water removal. This step directly affords Compound II, bypassing intermediate isolation.
Post-Processing for Enhanced Purity
Crude Compound II is dissolved in ethanol, treated with activated carbon at 50–65°C, and cooled to 0–5°C to precipitate high-purity product (exact yield unspecified).
Table 2: Key Parameters for CN105017260B One-Pot Synthesis
| Parameter | Details |
|---|---|
| Solvent System | Methanol/toluene (1:1–3 mass ratio) |
| Cyclization Temp | 80–110°C |
| Dehydration Agent | Hydrazine hydrate |
| Purification Method | Activated carbon, ethanol recrystallization |
Comparative Analysis of Methodologies
Efficiency and Scalability
Yield and Purity Considerations
While both methods achieve >99% purity in final steps, the one-pot method’s integration likely reduces cumulative yield losses from multiple isolations. However, exact yields are unreported in both patents.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted triazolopyrazines .
Scientific Research Applications
Based on the search results, here's what is known about the compound 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride :
Basic Information:
- CAS No.: 762240-93-7
- Chemical Name: 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-8-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE HYDROCHLORIDE
- Synonyms: this compound
- Molecular Formula: C7H10ClF3N4
- Molecular Weight: While one source indicates a molecular weight of 0 , this is likely an error. Another related compound, 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, has a molecular weight of 206.17 .
Additional Information on a Similar Compound:
A related compound, 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 611240-66-5), has the molecular formula C7H9F3N4 . It is intended for use in tests and research and should not be used as pharmaceuticals, food, or household products .
Potential Applications:
While the search results do not explicitly detail the applications of this compound, they do provide some clues:
- The compound is available for purchase as a research chemical .
- Related compounds may have potential bioinsecticide applications .
- Tetragonia tetragonioides (Pall.) Kuntze extract has been studied for its effects on androgen production and potential use in treating Polycystic Ovary Syndrome (PCOS) .
Safety Information:
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these targets, disrupting their signaling pathways and leading to the inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Substitution at the 8-Position
Substitution at the 3- and 7-Positions
| Compound Name | Substituents | Key Properties |
|---|---|---|
| (8R)-8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-ylmethanone (Fezolinetant) | 3-methyl-thiadiazole; 7-methanone | Molecular weight 358.39; NK3 receptor antagonist for menopausal symptoms |
| 7-(2-Nitrophenylsulfonyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | 7-sulfonyl; 3-CF₃ | E. coli DNA Gyrase-A inhibitor (docking score: -8.5 kcal/mol) |
| 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine urea derivatives | 3-CF₃; urea/thiourea at 7-position | Antimicrobial activity against S. aureus and E. coli |
Biological Activity
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 762240-93-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrazine class and exhibits potential as an antibacterial and anticancer agent among other therapeutic properties.
- Molecular Formula : CHClFN
- Molecular Weight : 206.17 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group and a tetrahydrotriazole ring structure that contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that compounds similar to 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antibacterial effects against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance:
- Minimum Inhibitory Concentrations (MICs) :
Anticancer Activity
The anticancer potential of this compound has been assessed through various studies focusing on human cancer cell lines. Notably:
- Cell Lines Tested : HCT-116 and HT-29 (colon cancer cell lines)
- Mechanism of Action : The compound RB7 (related to the triazolo series) was shown to induce apoptosis via the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to caspase activation and subsequent cell death .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives can be influenced by structural modifications:
- Trifluoromethyl Group : Enhances lipophilicity and potential receptor interactions.
- Alkyl vs. Aromatic Substituents : Long alkyl chains have been found to improve antibacterial activity compared to aromatic groups due to better membrane permeability.
- Electron-Donating Groups : Compounds with electron-donating substituents at specific positions showed enhanced antibacterial effects due to favorable interactions with target receptors .
Case Studies
Q & A
Q. What are the optimal synthetic routes for 8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride?
The synthesis involves hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction. For example, reacting 4b (a precursor) with 37% HCl under reduced pressure yields the hydrochloride salt with 99% efficiency. Key steps include refluxing intermediates in methanol and purifying via distillation .
Q. How is the compound structurally characterized to confirm purity and identity?
Characterization employs IR, -NMR, -NMR, LC-MS, and HRMS. For instance, IR spectra confirm C-F stretching (~1100 cm), while -NMR reveals pyrazine ring protons at δ 3.2–4.1 ppm. HRMS data (e.g., m/z 228.603 for [M+H]) validate molecular weight .
Q. What are the key physicochemical properties relevant to experimental handling?
The compound has a molecular weight of 228.60 g/mol (CHClFN), CAS 762240-92-6, and stability under inert atmospheres. Storage at room temperature in anhydrous conditions is recommended to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can analytical methods detect genotoxic impurities like 7-nitroso derivatives in pharmaceutical formulations?
Ultraperformance liquid chromatography with triple quadrupole MS (UPLC-MS/MS) achieves limits of detection (LOD) ≤37 ng/day for nitrosamine impurities. Column selection (e.g., C18) and ionization parameters (ESI+) are optimized to resolve the target compound from matrix interference .
Q. What structural modifications enhance antimicrobial activity in derivatives of this compound?
Substituting urea or thiourea groups at the triazolo-pyrazine core improves activity. For example, thiourea derivatives (e.g., 13j) show MIC values of 6.25 µg/mL against E. coli due to enhanced hydrogen bonding with bacterial enzymes. Docking studies (AutoDock Vina) confirm binding to poly(ADP-ribose) polymerase (ΔG = -9.8 kcal/mol) .
Q. How does this compound function as a precursor in DPP-4 inhibitors like sitagliptin?
The trifluoromethyl-triazolo-pyrazine core binds to the DPP-4 active site via hydrophobic interactions. In sitagliptin, the R-amine side chain (from the target compound) enhances selectivity over other proteases. In vitro assays using differentiated THP-1 cells validate ROS modulation (HDCFDA assay) .
Q. What computational strategies predict binding modes of derivatives to therapeutic targets?
Molecular docking (e.g., Schrödinger Suite) with crystal structures (PDB: BAL3) identifies critical residues (e.g., His740, Tyr547) for ligand interaction. MD simulations (AMBER) assess stability, with RMSD thresholds <2.0 Å indicating robust binding .
Q. How do crystalline forms impact the compound’s stability and bioavailability?
Polymorph screening (XRPD, DSC) reveals monohydrate forms (e.g., sitagliptin phosphate) with higher thermal stability (T >200°C) and solubility (pH 6.8 buffer). Hydrate formation reduces hygroscopicity, critical for tablet formulation .
Methodological Notes
- Synthesis Optimization : Use anhydrous solvents (e.g., DCM) and stoichiometric HCl to minimize side products .
- Impurity Control : Adhere to ICH Q3A guidelines by spiking impurities during method validation .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate via MIC/MBC endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
